

JA397: A Chemical Probe for Illuminating the Dark Kinome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JA397

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular signaling and is a major focus of drug discovery efforts. However, a significant portion of the kinome remains understudied, often referred to as the "dark kinome"[1][2][3]. These kinases represent a vast, unexplored territory for novel therapeutic interventions. The TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18, is a key component of this dark kinome[4][5]. To facilitate the study of these enigmatic kinases, potent and selective chemical probes are indispensable tools[3][6]. **JA397** has emerged as a crucial chemical probe specifically designed to investigate the TAIRE family, offering a means to elucidate their biological functions and therapeutic potential[4][5][7]. This guide provides a comprehensive overview of **JA397**, its properties, and its application in studying the dark kinome.

The TAIRE Family of Kinases

The TAIRE family is a subgroup of the CMGC Ser/Thr protein kinase group and is further divided into the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies[4][5]. While other CDK family members are well-established regulators of the cell cycle, the precise roles of the TAIRE kinases are less understood[4]. Emerging evidence suggests their involvement in a variety of cellular processes:

- CDK14: WNT signaling pathway[4].
- CDK15: Regulation of the beta-catenin/MEK-ERK signaling pathway[4].
- CDK16: Cell cycle progression through phosphorylation of p27[4].
- CDK17: Glycerophospholipid metabolism[4].
- CDK18: Regulation of cell motility via the FAK/RhoA/ROCK signaling pathway[4].

JA397: A Potent and Selective Chemical Probe

JA397 is a potent and selective inhibitor of the TAIRE family of kinases[4][7]. It serves as a valuable tool for researchers to probe the functions of these understudied kinases. A key feature of a high-quality chemical probe is the availability of a structurally similar but inactive negative control. For **JA397**, this role is fulfilled by JA314, which allows researchers to distinguish on-target effects from off-target or compound-specific artifacts[4][5].

Quantitative Data

The potency and selectivity of **JA397** have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for **JA397**.

Table 1: In Vitro Potency of **JA397** against TAIRE Family Kinases

Target	EC50 (nM) in NanoBRET-lysed mode assay
CDK14	27.1
CDK15	252
CDK16	39.0
CDK17	77.2
CDK18	172
[Source: Structural Genomics Consortium[4]]	

Table 2: Cellular Potency of **JA397** against TAIRE Family Kinases

Target	EC50 (nM) in intact cell NanoBRET assay
CDK14	72.1
CDK15	307
CDK16	33.4
CDK17	21.2
CDK18	121
[Source: Structural Genomics Consortium[4]]	

Table 3: Selectivity Profile of **JA397**

Assay	Concentration	Results
In vitro kinase panel (Reaction Biology)	1 μ M	Selective against 340 wild-type kinases
In-house DSF-panel	Not specified	Selective against 105 kinases
[Source: Structural Genomics Consortium[4]]		

Table 4: Properties of **JA397** and its Negative Control JA314

Property	JA397	JA314 (Negative Control)
Molecular Weight	481.56 g/mol	452.52 g/mol
Recommended Max Cell Assay Concentration	1 μ M	1 μ M
CDK16 EC50 (NanoBRET)	39.0 nM (lysed) / 33.4 nM (intact)	4165 nM
[Source: EUBOPEN[5]]		

Experimental Protocols

Detailed methodologies are crucial for the effective application of chemical probes. Below are outlines of the key experimental protocols used to characterize **JA397**.

Protocol 1: In Vitro Kinase Inhibition Assay (NanoBRET™-lysed mode)

This assay quantifies the potency of **JA397** against the TAIRE family kinases in a lysed-cell format.

Objective: To determine the half-maximal effective concentration (EC₅₀) of **JA397** against CDK14, CDK15, CDK16, CDK17, and CDK18 in a biochemical assay.

General Procedure:

- **Reagents:** Recombinant TAIRE family kinases, appropriate substrates, ATP, and the NanoBRET™ detection reagents.
- **Assay Setup:** In a multi-well plate, combine the kinase, a fluorescently labeled tracer that binds to the kinase active site, and varying concentrations of **JA397**.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP.
- **Detection:** Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the tracer to the kinase brings a luciferase enzyme and a fluorophore into close proximity, generating a BRET signal. **JA397** competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
- **Data Analysis:** Plot the BRET signal against the logarithm of the **JA397** concentration and fit the data to a suitable dose-response curve to determine the EC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of **JA397** to engage its target kinases within intact cells.

Objective: To determine the EC50 of **JA397** for TAIRE family kinases in a cellular context.

General Procedure:

- Cell Culture: Use cells engineered to express a NanoLuc® luciferase-tagged TAIRE kinase and a fluorescent cell-permeable tracer.
- Treatment: Treat the cells with varying concentrations of **JA397**.
- Tracer Addition: Add the cell-permeable fluorescent tracer.
- BRET Measurement: Measure the BRET signal. Similar to the in vitro assay, the displacement of the tracer by **JA397** results in a loss of BRET.
- Data Analysis: Calculate the EC50 from the dose-response curve of BRET signal versus **JA397** concentration.

Protocol 3: Kinome-wide Selectivity Profiling

This protocol assesses the selectivity of **JA397** against a broad panel of kinases.

Objective: To determine the off-target effects of **JA397** across the human kinome.

General Procedure:

- Kinase Panel: Utilize a large panel of recombinant human kinases (e.g., the 340 wild-type kinase panel from Reaction Biology).
- Inhibition Assay: Perform in vitro kinase activity assays in the presence of a fixed concentration of **JA397** (e.g., 1 μ M).
- Activity Measurement: Measure the remaining kinase activity for each kinase in the panel.
- Data Analysis: Express the results as the percentage of inhibition for each kinase. High selectivity is indicated by potent inhibition of the target kinases and minimal inhibition of other kinases.

Protocol 4: FUCCI Cell Cycle Analysis

This assay is used to investigate the effect of **JA397** on cell cycle progression.

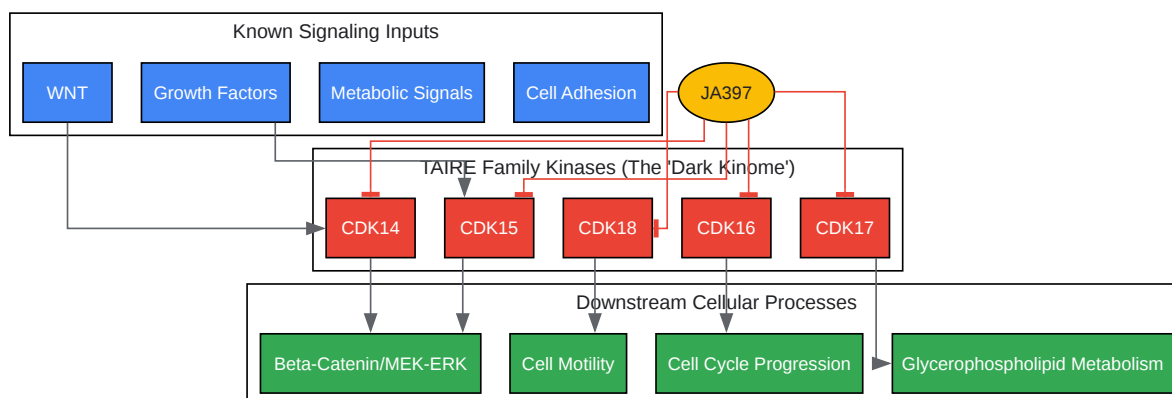
Objective: To determine if inhibition of TAIRE kinases by **JA397** affects the cell cycle.

General Procedure:

- Cell Line: Use a cell line expressing the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) reporters, which allows for the visualization of different cell cycle phases.
- Treatment: Treat the cells with **JA397** (e.g., 1 μ M) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
- Imaging: Acquire fluorescence microscopy images of the cells.
- Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on the fluorescence of the FUCCI reporters. An accumulation of cells in a particular phase suggests a cell cycle arrest. **JA397** has been shown to induce a G2/M phase arrest in HCT116 cells[5].

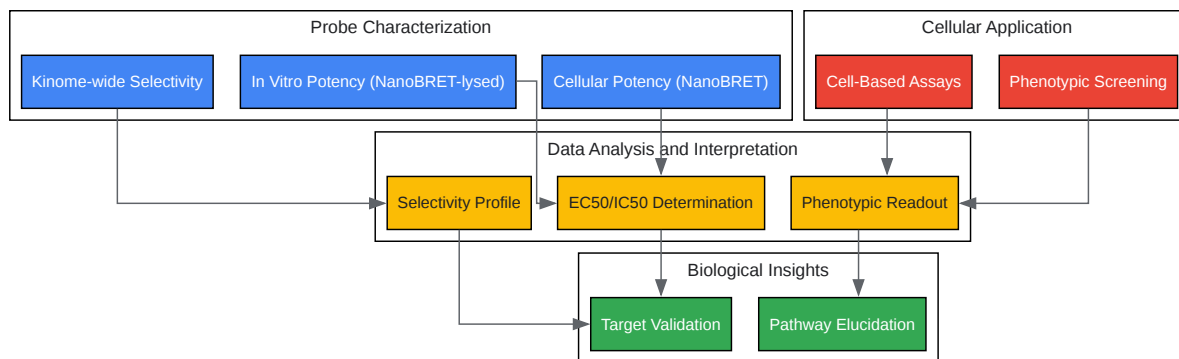
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: TAIRE family signaling pathways and the inhibitory action of **JA397**.



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- To cite this document: BenchChem. [JA397: A Chemical Probe for Illuminating the Dark Kinome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862155#ja397-as-a-chemical-probe-for-the-dark-kinome]

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